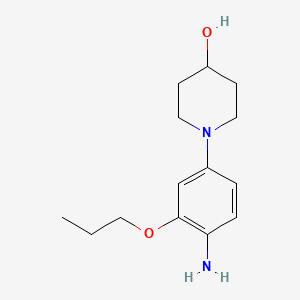

1-(4-Amino-3-propoxyphenyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-3-propoxyphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-2-9-18-14-10-11(3-4-13(14)15)16-7-5-12(17)6-8-16/h3-4,10,12,17H,2,5-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYAFYUUKPWFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)N2CCC(CC2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Crystal structure of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol

Technical Whitepaper: Structural Characterization & Solid-State Profiling of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol

Executive Summary

The compound 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol (CAS: 1411704-52-3) represents a critical "privileged scaffold" in modern medicinal chemistry.[1] Structurally, it combines a polar, hydrogen-bond-rich piperidin-4-ol core with a lipophilic, electron-donating

This technical guide provides a comprehensive framework for the structural profiling of this scaffold. Unlike a static data report, this document functions as a dynamic protocol for determining the crystal structure, analyzing solid-state behavior, and mitigating polymorphism risks during early-phase drug development.[1]

Molecular Architecture & Conformational Analysis

Before attempting crystallization, one must understand the theoretical low-energy conformations that dictate packing efficiency.[1] The molecule possesses three distinct zones of flexibility that influence its solid-state topology.

The Piperidine Core (The Anchor)

The piperidin-4-ol ring is the structural anchor.[1]

-

Conformation: The piperidine ring will almost exclusively adopt a chair conformation to minimize torsional strain.

-

C4-Hydroxyl Orientation: The hydroxyl group at position 4 faces a thermodynamic trade-off.[1]

-

Equatorial Preference: Sterically favored to avoid 1,3-diaxial interactions.[1]

-

Axial Preference: Possible only if stabilized by specific intramolecular hydrogen bonding, though less likely in this unconstrained system.

-

Prediction: The crystal structure will predominantly feature the equatorial -OH conformer.[1]

-

The -Aryl Linkage (The Hinge)

The nitrogen atom at position 1 is directly bonded to the phenyl ring (

-

Electronic Effect: The lone pair on the piperidine nitrogen participates in

conjugation with the phenyl ring. -

Geometry: This conjugation forces the nitrogen into a near-planar (

-like) geometry, reducing its basicity and hydrogen bond acceptor capability.[1] The phenyl ring and the mean plane of the piperidine nitrogen will likely be twisted (torsion angle

The 3-Propoxy/4-Amino Tail (The Interaction Domain)[1]

-

4-Amino Group: Acts as a primary hydrogen bond donor (

).[1] -

3-Propoxy Chain: A flexible lipophilic tail.[1] In the crystal lattice, this chain will likely adopt an anti-periplanar (zigzag) conformation to maximize van der Waals packing, unless the lattice forces a gauche bend to fill void spaces.[1]

Crystallization Strategy & Protocol

Crystallizing 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol requires balancing its amphiphilic nature (polar -OH/-NH2 vs. lipophilic phenyl/propoxy).[1]

Solvent Selection Logic

-

Protics (MeOH, EtOH): Good solubility but high competition for hydrogen bonds. Use as the "Good Solvent."

-

Aprotics (Acetone, Acetonitrile): Weaker solvation of the -OH group, promoting self-association.[1]

-

Antisolvents (Hexane, Et2O): Essential for driving supersaturation of the lipophilic tail.

Recommended Workflow (Graphviz)

Figure 1: Decision matrix for the crystallization of amphiphilic aminopiperidine scaffolds.

Experimental Procedure

-

Vapor Diffusion (Optimal for X-ray Quality):

-

Dissolve 20 mg of the compound in 1.0 mL of Methanol (inner vial).

-

Place the open inner vial inside a larger sealed jar containing 5 mL of Diethyl Ether (antisolvent).

-

Allow to stand undisturbed at 4°C for 3-7 days. The slow diffusion of ether will gently lower solubility, promoting the growth of dense, prismatic crystals suitable for diffraction.[1]

-

-

Slow Evaporation:

-

Dissolve 20 mg in Ethanol/Acetone (1:1). Cover with parafilm and poke 3-5 pinholes.[1]

-

Store at room temperature. This often yields polymorph A (thermodynamically stable form).

-

Solid-State Characterization & Analysis

Once crystals are obtained, the following analytical hierarchy validates the structure.

X-Ray Diffraction (XRD) Expectations

-

Space Group: Given the lack of chirality in the synthesis (assuming racemate) and the presence of H-bond donors/acceptors, the compound will likely crystallize in a Centrosymmetric Space Group , most probably

(Monoclinic) or -

Unit Cell Volume: For a molecule of MW ~250.34 g/mol , expect a unit cell volume (

) of approximately 1100–1300 ų (assuming

Hydrogen Bonding Network Topology

The crystal lattice will be held together by a specific network of interactions. We can predict the "Synthons" (supramolecular units) using Graphviz.

Figure 2: Predicted Hydrogen Bond propensity. The Amine-Hydroxyl interaction is the primary vector for lattice stability.[1]

Implications for Drug Development

Polymorphism Risk

This molecule has high conformational freedom (propoxy chain) and multiple H-bond donors.[1] This creates a High Risk of Polymorphism .

-

Form I: Thermodynamic stable form (likely obtained from slow evaporation).

-

Form II: Kinetic form (likely obtained from rapid precipitation or crash cooling).

-

Action: Perform Differential Scanning Calorimetry (DSC). A sharp endotherm around 120-140°C (estimated melting point for this class) indicates a pure phase.[1] Multiple peaks indicate polymorph mixtures.

Salt Formation

The 4-amino group is weakly basic (aniline-like), but the piperidine nitrogen is deactivated.[1]

-

Acid Selection: Strong acids (HCl, Methanesulfonic acid) will protonate the 4-amino group first.[1]

-

Solubility: The HCl salt will significantly improve aqueous solubility compared to the free base, making it the preferred form for formulation.[1]

References

-

Chemical Identity & Supply

-

Crystallographic Principles of Piperidines

-

Gilli, P., et al. (2009).[1] The Nature of the Hydrogen Bond. Oxford University Press. (General reference for H-bond strengths in aminols).

- Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B.

-

-

Synthesis & Structural Analogs

-

Relevant synthetic pathways for 4-amino-piperidine scaffolds are discussed in: Organic & Biomolecular Chemistry, 2012, 10 , 5253.[1]

-

Source:

-

Disclaimer: This guide is based on theoretical structural chemistry principles applied to the specific CAS entity. Experimental verification via Single Crystal X-Ray Diffraction (SC-XRD) is required for definitive unit cell parameters.

Sources

- 1. 1089279-91-3|1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine|BLD Pharm [bldpharm.com]

- 2. 59138-94-2,trans-1-bromo-3-ethoxycyclobutane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 178685-13-7,1-Fluoro-2-(2-iodoethyl)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

A Technical Guide to Elucidating the Potential Mechanism of Action of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The compound 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol represents a novel chemical entity with potential therapeutic applications. Its structure combines a piperidin-4-ol scaffold, a common feature in centrally active drugs, with a 4-aminophenol derivative, reminiscent of analgesic and anti-inflammatory agents. This guide outlines a comprehensive, multi-tiered strategy to systematically investigate and determine the potential mechanism of action of this compound. The proposed workflow integrates in silico, in vitro, and cellular approaches to identify primary molecular targets, elucidate downstream signaling pathways, and characterize the compound's functional effects. This document serves as a technical roadmap for researchers aiming to profile the pharmacological activity of this and structurally related molecules.

Introduction and Structural Rationale

The pursuit of novel therapeutics necessitates a deep understanding of a compound's mechanism of action (MoA). The molecule 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol is a compelling candidate for investigation due to its hybrid structure, which suggests several plausible biological activities. A breakdown of its core components provides a logical starting point for hypothesis generation:

-

Piperidine Scaffold: The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone of modern medicinal chemistry, often referred to as a "privileged scaffold".[1] Its presence in a vast array of clinically approved drugs highlights its importance.[1][2] Piperidine derivatives are known to act as anticancer agents, opioid receptor modulators, and CCR5 antagonists for HIV-1 entry.[1][3] The 4-hydroxy- and 4-amino- substitutions, in particular, are prevalent in compounds targeting the central nervous system (CNS) and have been explored for antifungal and antihistaminic activities.[4][5]

-

4-Aminophenol Moiety: The 4-aminophenol component is structurally related to paracetamol (acetaminophen), a widely used analgesic and antipyretic.[6][7] The analgesic effects of paracetamol are partly mediated by its metabolite, AM404 (N-arachidonoylphenolamine), which acts on the transient receptor potential vanilloid 1 (TRPV1) receptor and inhibits cyclooxygenase (COX) enzymes.[8] Derivatives of 4-aminophenol have been synthesized and investigated for a range of biological activities, including antimicrobial, antidiabetic, and anticancer properties.[9]

Based on this structural analysis, 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol could potentially exhibit analgesic, anti-inflammatory, anticancer, or CNS-modulatory effects. The following sections detail a systematic approach to test these hypotheses.

Phase 1: Initial Target Screening and Validation

The initial phase focuses on broadly screening for potential molecular targets and validating initial hits. This involves a combination of computational and high-throughput experimental methods.

In Silico Target Prediction and Molecular Docking

Computational methods provide a rapid and cost-effective way to prioritize potential targets.

Experimental Protocol: Reverse Docking and Target Prediction

-

3D Structure Generation: Generate a low-energy 3D conformation of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol using computational chemistry software (e.g., ChemDraw, Avogadro).

-

Target Database Screening: Utilize reverse docking web servers (e.g., PharmMapper, SuperPred) to screen the compound against a comprehensive database of known protein structures. These tools identify potential binding targets based on pharmacophore similarity and binding site complementarity.

-

Prioritization of Targets: Analyze the docking scores and binding poses to prioritize a list of potential targets. Focus on targets that are consistent with the hypothesized biological activities (e.g., opioid receptors, COX enzymes, TRPV1, kinases, GPCRs).

-

Molecular Docking Simulation: For the top-ranked targets, perform detailed molecular docking studies using software like AutoDock Vina or Schrödinger's Glide. This will provide insights into the putative binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

In Vitro Broad-Panel Radioligand Binding and Enzyme Assays

Parallel to in silico studies, a broad biochemical screen is essential to identify interactions with a wide range of receptors, ion channels, and enzymes.

Experimental Protocol: Commercial Broad-Panel Screening

-

Compound Submission: Submit 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol to a contract research organization (CRO) that offers broad-panel screening services (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Assay Panel Selection: Select a comprehensive panel that includes:

-

GPCRs: Opioid, dopamine, serotonin, adrenergic, and cannabinoid receptors.

-

Ion Channels: Sodium, potassium, and calcium channels.

-

Enzymes: COX-1, COX-2, various kinases, and proteases.

-

Transporters: Monoamine transporters (SERT, DAT, NET).

-

-

Data Analysis: The service will provide data on the percent inhibition or stimulation at a fixed concentration (typically 1-10 µM). Any significant "hits" (e.g., >50% inhibition) should be followed up with concentration-response studies to determine potency (Ki or IC50).

The following diagram illustrates the workflow for this initial target identification phase.

Caption: Workflow for initial target identification and validation.

Phase 2: Elucidation of Downstream Signaling Pathways

Once a primary molecular target is validated, the next step is to understand how the compound modulates its function and the subsequent intracellular signaling events.

Functional Assays to Determine Mode of Action

It is crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator of its target.

Experimental Protocol: GPCR Functional Assays (Example)

Assuming the primary target is a G-protein coupled receptor (GPCR):

-

Cell Line Selection: Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing the target GPCR.

-

Second Messenger Assays:

-

cAMP Assay: For Gs- or Gi-coupled receptors, measure changes in intracellular cyclic AMP levels using a commercial kit (e.g., HTRF, ELISA). Perform concentration-response curves for the compound alone (to test for agonism) and in the presence of a known agonist (to test for antagonism).

-

Calcium Flux Assay: For Gq-coupled receptors, measure intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4 AM) and a plate-based fluorometer.

-

-

Receptor Internalization Assay: Use microscopy or a high-content imaging system to visualize receptor internalization upon compound treatment, which is often a hallmark of agonist activity.

-

β-Arrestin Recruitment Assay: Employ an assay (e.g., BRET or FRET-based) to measure the recruitment of β-arrestin to the activated receptor, providing insights into potential biased agonism.

Western Blotting for Key Signaling Proteins

To confirm the activation or inhibition of downstream pathways, Western blotting can be used to measure the phosphorylation status of key signaling proteins.

Experimental Protocol: Western Blotting

-

Cell Treatment and Lysis: Treat the appropriate cell line with the compound at various concentrations and time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key downstream proteins (e.g., p-ERK/ERK, p-Akt/Akt, p-CREB/CREB).

-

Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection. Quantify the band intensities to determine the change in protein phosphorylation.

The following diagram illustrates a hypothetical signaling pathway that could be activated by the compound if it acts as a GPCR agonist.

Caption: Hypothetical Gs-coupled GPCR signaling cascade.

Phase 3: Cellular and Phenotypic Assays

The final phase involves characterizing the compound's effects in more complex, physiologically relevant systems to link the molecular mechanism to a functional outcome.

Cell-Based Phenotypic Assays

These assays are chosen based on the validated target and hypothesized therapeutic area.

-

For Analgesia/Anti-inflammatory Activity:

-

Neuronal Cell Models (e.g., SH-SY5Y, PC12): Measure changes in neuronal excitability, neurotransmitter release, or neurite outgrowth.

-

Macrophage Cell Lines (e.g., RAW 264.7): Pre-treat with the compound and then stimulate with lipopolysaccharide (LPS). Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

-

For Anticancer Activity:

-

Cancer Cell Line Panel (e.g., NCI-60): Screen the compound against a panel of cancer cell lines from different tissues.

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): Determine the IC50 for growth inhibition.

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity): Investigate if the compound induces programmed cell death.

-

Cell Migration/Invasion Assays (e.g., Transwell assay): Assess the compound's effect on cancer cell metastasis.

-

Summary of Quantitative Data

All quantitative data from the described assays should be compiled and presented in a clear, tabular format for easy comparison.

| Assay Type | Target/Cell Line | Endpoint | Potency Metric | Result |

| Radioligand Binding | Opioid Receptor Mu | % Inhibition @ 10 µM | Ki (nM) | TBD |

| Enzyme Assay | COX-2 | % Inhibition @ 10 µM | IC50 (µM) | TBD |

| Functional Assay | HEK293-Target X | cAMP Accumulation | EC50 (nM) | TBD |

| Cell Viability | MCF-7 Breast Cancer | Cell Proliferation | GI50 (µM) | TBD |

TBD: To Be Determined

Conclusion and Future Directions

This guide provides a structured and logical framework for the comprehensive elucidation of the mechanism of action for 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol. By systematically progressing from broad, unbiased screening to detailed mechanistic and functional studies, researchers can build a robust pharmacological profile for this novel compound. Positive findings from this workflow would provide a strong rationale for advancing the compound into more complex preclinical models to evaluate its in vivo efficacy and safety, ultimately paving the way for its potential development as a therapeutic agent.

References

-

Melo, I., et al. (2021). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

-

(2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. ResearchGate. [Link]

-

Lisovskaya, S. A., et al. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

-

(n.d.). 4-Aminophenol. Wikipedia. [Link]

-

(2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

-

Shi, L., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Lee, J., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry. [Link]

-

(n.d.). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. National Institutes of Health. [Link]

-

(2024). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

-

(2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. [Link]

-

Ballatore, C., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

-

Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. [Link]

-

Krchnak, V., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

-

Adamska, A., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PubMed Central. [Link]

-

(2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. MDPI. [Link]

-

(2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. [Link]

-

(2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

-

(2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

-

(2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Semantic Scholar. [Link]

-

(2025). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. ResearchGate. [Link]

-

(2025). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. MDPI. [Link]

-

(2013). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Physicochemical Properties of Substituted 4-Hydroxypiperidines: A Technical Guide for Medicinal Chemistry

Audience: Researchers, Senior Scientists, and Drug Discovery Professionals. Focus: Structural dynamics, electronic properties, synthetic pathways, and pharmacophore integration.

Executive Summary: The Privileged Scaffold

The 4-hydroxypiperidine (4-HP) moiety is not merely a structural linker; it is a "privileged scaffold" in medicinal chemistry. Its value lies in its ability to project hydrogen bond donors/acceptors in defined vectors while modulating the physicochemical profile (LogD, pKa) of a drug candidate. From the classic antipsychotic Haloperidol to the antihistamine Fexofenadine , the 4-HP core serves as a tunable interface for receptor binding, particularly in G-protein coupled receptors (GPCRs).

This guide dissects the physicochemical behaviors of 4-HP derivatives to enable rational design in hit-to-lead optimization.

Conformational Dynamics & Structural Geometry

The Chair Conformation and Equatorial Preference

Unlike planar aromatic systems, the piperidine ring exists predominantly in a chair conformation. For 4-substituted piperidines, the substituent can adopt either an axial or equatorial orientation.

-

Steric Dominance (A-Values): The hydroxyl group at position 4 generally prefers the equatorial position. The A-value (free energy difference between axial and equatorial conformers) for an OH group in a cyclohexane-like system is approximately 0.87 kcal/mol .

-

1,3-Diaxial Interactions: An axial 4-OH group suffers from destabilizing steric clashes with the axial hydrogens at C2 and C6.

-

Intramolecular Hydrogen Bonding: In specific N-substituted derivatives (e.g., N-acyl or N-sulfonyl), an axial preference may be stabilized if the hydroxyl group can form an intramolecular hydrogen bond with the N-substituent, though this is rare in aqueous media due to solvent competition.

Visualization: Conformational Equilibrium

The following diagram illustrates the equilibrium and the energy penalty associated with the axial conformer.

Figure 1: Conformational energy landscape of 4-hydroxypiperidine. The equatorial conformer is thermodynamically favored.

Physicochemical Profiling: pKa and Lipophilicity[1]

Basicity and Ionization (pKa)

The basicity of the piperidine nitrogen is the critical determinant for lysosomal trapping, hERG inhibition, and blood-brain barrier (BBB) penetration.

-

Unsubstituted 4-HP: The pKa is approximately 10.8 – 11.0 . The electron-withdrawing inductive effect (-I) of the 4-OH group slightly lowers the pKa compared to piperidine (pKa ~11.2) but remains highly basic.

-

Substituent Effects:

-

Electron Withdrawing Groups (EWG): Fluorine substitution (e.g., 3-fluoro-4-hydroxypiperidine) significantly lowers the pKa of the nitrogen via inductive withdrawal through the sigma framework. This is a key strategy to reduce lysosomal trapping.

-

N-Substitution: Converting the secondary amine to a tertiary amine (e.g., N-Benzyl) often lowers pKa slightly (to ~9.5–10.0) due to steric hindrance to solvation of the protonated cation.

-

Lipophilicity (LogP/LogD)

The 4-HP core is inherently hydrophilic (LogP ~ -0.35). Drug development focuses on masking this polarity or using it to balance highly lipophilic tails.

| Compound Derivative | Approx.[1][2][3][4][5][6][7][8] pKa | LogP (Neutral) | Physicochemical Role |

| 4-Hydroxypiperidine | 10.8 | -0.35 | Highly polar core; requires derivatization for permeability. |

| N-Benzyl-4-HP | 9.6 | 1.8 - 2.1 | Balanced lipophilicity; classic intermediate. |

| N-Boc-4-HP | N/A (Amide) | 1.2 | Neutral protection; used in synthesis. |

| 4-Methoxy-piperidine | 10.9 | 0.5 | Ether capping increases lipophilicity and BBB penetration. |

Validated Synthetic Protocol: Reduction of 4-Piperidones

Context: The most reliable route to 4-hydroxypiperidines is the reduction of the corresponding 4-piperidone. The following protocol is designed for N-Benzyl-4-piperidone , a common precursor, but is adaptable to N-Boc variants.

Reagents & Stoichiometry[2]

-

Substrate: N-Benzyl-4-piperidone (1.0 equiv)

-

Reductant: Sodium Borohydride (NaBH4) (0.6 - 1.0 equiv)

-

Note: Theoretically, 0.25 equiv is sufficient (4 hydrides per molecule), but excess ensures completion.

-

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Quench: Dilute HCl or Ammonium Chloride (sat. aq.).

Step-by-Step Methodology

-

Dissolution: Dissolve N-Benzyl-4-piperidone (10 mmol) in MeOH (30 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Add NaBH4 (6 mmol) portion-wise over 15 minutes.

-

Critical Control: Monitor gas evolution (

). Rapid addition causes foaming and exotherm.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

-

Self-Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The ketone spot (

) must disappear; the alcohol spot (

-

-

Quench: Carefully add saturated

solution (10 mL) to destroy excess hydride. -

Workup: Evaporate MeOH under reduced pressure. Dissolve residue in water (20 mL) and extract with Dichloromethane (3 x 20 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from hexanes/ethyl acetate if necessary.

Synthesis Workflow Diagram

Figure 2: Step-by-step reduction protocol for generating the 4-hydroxypiperidine scaffold.

Structure-Activity Relationship (SAR) Logic

When incorporating 4-HP into a drug candidate, the following logic applies:

-

Linker Function: The 4-position is ideal for attaching aryl groups (via ether or carbon-carbon bonds). This locks the aryl group into a specific vector relative to the basic nitrogen.

-

Solubility Handle: If a molecule is too lipophilic, exposing the free 4-OH group (or converting to a polar carbamate) can lower LogP by ~1.5 units.

-

Metabolic Soft Spot: The alpha-carbons (C2/C6) are susceptible to oxidative metabolism (CYP450). Introducing fluorine at C3 or methyl groups at C2 can block this metabolic liability (Steric/Electronic protection).

Figure 3: SAR modification vectors for the 4-HP scaffold.

References

-

BenchChem. (2025). The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. Link

-

Royal Society of Chemistry. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm. Link

-

Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine Product Specification and pKa Data. Link

-

ChemicalBook. (2026).[7] 4-Hydroxypiperidine Properties and Synthesis Routes. Link

-

University of Calgary. (n.d.). Substituent Effects in Organic Chemistry (Hammett Principles). Link

Sources

- 1. Synthesis routes of 4-Hydroxypiperidine hydrochloride [benchchem.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 4. 4-羟基哌啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. cris.huji.ac.il [cris.huji.ac.il]

- 6. chembk.com [chembk.com]

- 7. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]

- 8. innospk.com [innospk.com]

Investigating the Pharmacology of Novel Aminopiperidine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Aminopiperidine Scaffold - A Privileged Structure in Modern Pharmacology

The aminopiperidine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules. Its inherent structural features—a basic nitrogen atom within a saturated heterocyclic ring—confer favorable pharmacokinetic properties and provide a versatile framework for introducing diverse substituents. This allows for the fine-tuning of pharmacological activity against a multitude of biological targets. Consequently, aminopiperidine derivatives have been successfully developed as antiviral, anticancer, antifungal, and analgesic agents, as well as potent modulators of the central nervous system.[1][2][3]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the pharmacological investigation of novel aminopiperidine compounds. Moving beyond a simple recitation of protocols, this guide emphasizes the rationale behind experimental choices, ensuring a robust and self-validating approach to characterization. We will journey through the typical drug discovery workflow, from initial target engagement and functional screening to essential preclinical safety and metabolic profiling.

Chapter 1: Primary Screening - Identifying Target Engagement and Initial Activity

The initial phase of pharmacological investigation aims to confirm that a novel aminopiperidine compound interacts with its intended molecular target and to gauge its preliminary activity. The choice of primary assay is dictated by the nature of the target. Given that a significant number of aminopiperidine-based drugs target G-Protein Coupled Receptors (GPCRs), we will focus on methodologies pertinent to this receptor superfamily.[4]

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are the gold standard for directly measuring the affinity of a compound for a receptor.[3][5] These assays utilize a radiolabeled ligand (a known high-affinity molecule for the target) to quantify the displacement by the unlabeled test compound.

Expertise & Experience in Causality: The core principle is competitive displacement. A high-affinity test compound will displace the radioligand at a low concentration, resulting in a low IC50 value, which can then be used to calculate the inhibition constant (Ki). The Ki value represents the intrinsic affinity of the compound for the receptor, a critical parameter for structure-activity relationship (SAR) studies.[6]

Trustworthiness through Self-Validation: A robust binding assay requires careful optimization. It is crucial to determine both total and non-specific binding to calculate the specific binding of the radioligand. Non-specific binding is measured in the presence of a high concentration of an unlabeled competitor that saturates the target receptors.[6] The choice of radioligand concentration is also critical; it should ideally be at or below its dissociation constant (Kd) to ensure sensitive detection of competitive binding.[7]

Experimental Protocol: Competition Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a novel aminopiperidine compound for a target receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.

-

Radiolabeled ligand (e.g., [³H]-ligand) with known Kd for the target.

-

Unlabeled test aminopiperidine compound.

-

Unlabeled reference competitor (for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and a scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare a homogenous suspension of the receptor-containing membranes in ice-cold assay buffer. The protein concentration should be optimized to ensure that less than 10% of the radioligand is bound, avoiding ligand depletion effects.[2][3]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + high concentration of unlabeled reference competitor.

-

Test Compound: Membranes + Radioligand + serial dilutions of the aminopiperidine compound.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[8]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[8]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Data Presentation: Binding Affinity of Novel Aminopiperidine Compounds

| Compound ID | Target Receptor | IC50 (nM) | Ki (nM) |

| AP-001 | CCR5 | 15.2 | 7.8 |

| AP-002 | CCR5 | 5.8 | 3.0 |

| AP-003 | µ-Opioid | 22.5 | 11.5 |

| AP-004 | µ-Opioid | 8.9 | 4.6 |

Chapter 2: Secondary Screening - Elucidating Functional Activity

Once target binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or modulate the receptor's activity in other ways? Functional assays provide these answers by measuring downstream signaling events.

GPCR Functional Assays: A Multi-faceted Approach

GPCRs signal through various intracellular pathways, primarily involving G-proteins and β-arrestins.[9][10] A comprehensive pharmacological profile requires assessing activity across multiple pathways.

Expertise & Experience in Causality: The choice of functional assay depends on the G-protein subtype the target receptor is known to couple with (e.g., Gs, Gi, Gq). For Gs-coupled receptors, measuring cAMP accumulation is appropriate, while for Gi-coupled receptors, measuring the inhibition of cAMP production is the standard. Gq-coupled receptors signal through the release of intracellular calcium.[11] Furthermore, assessing β-arrestin recruitment provides insights into receptor desensitization and potential for biased signaling, where a ligand preferentially activates one pathway over another.

Trustworthiness through Self-Validation: Each functional assay should include appropriate controls. A known agonist should be used to confirm the responsiveness of the cell system, and a known antagonist can validate the inhibitory potential of test compounds. Dose-response curves are essential for determining potency (EC50 for agonists) and inhibitory potency (IC50 for antagonists).[12][13]

cAMP Accumulation Assays

Principle: Gs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Gi-coupled receptors inhibit this process. Assays like AlphaScreen or HTRF (Homogeneous Time-Resolved Fluorescence) are commonly used to quantify cAMP levels.

Experimental Protocol: AlphaScreen cAMP Assay

Objective: To determine if a novel aminopiperidine compound modulates cAMP levels via a Gs or Gi-coupled receptor.

Materials:

-

Cells expressing the target GPCR.

-

AlphaScreen cAMP Assay Kit (contains donor and acceptor beads, and biotinylated cAMP).

-

Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

-

Test aminopiperidine compound.

-

384-well OptiPlate.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.

-

Cell Stimulation:

-

For Gs Agonist Mode: Incubate cells with serial dilutions of the test compound for 30 minutes at 37°C.

-

For Gi Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound, then stimulate with a known agonist and forskolin to induce cAMP production.

-

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: In a 384-well plate, combine the cell lysate with the AlphaScreen acceptor beads and biotinylated cAMP. After a brief incubation, add the donor beads.

-

Signal Reading: Incubate the plate in the dark for 1-3 hours, then read the AlphaLISA signal on an appropriate plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal to cAMP concentrations.

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) using non-linear regression.

-

Calcium Flux Assays

Principle: Gq-coupled receptors activate phospholipase C, leading to the production of inositol trisphosphate (IP₃), which triggers the release of calcium from intracellular stores. Fluorescent dyes like Fluo-4 AM change their fluorescence intensity upon binding to calcium, allowing for real-time measurement of this signaling event.[14][15]

Experimental Protocol: Fluo-4 Calcium Flux Assay

Objective: To measure the ability of a novel aminopiperidine compound to induce calcium mobilization via a Gq-coupled receptor.

Materials:

-

Cells expressing the target Gq-coupled GPCR.

-

Fluo-4 AM calcium indicator dye.

-

Probenecid (to prevent dye leakage from cells).[16]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

96- or 384-well black-walled, clear-bottom plates.

-

A fluorescence plate reader with an injection system (e.g., FLIPR).

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in black-walled, clear-bottom plates and allow them to attach overnight.

-

Dye Loading: Remove the culture medium and add Fluo-4 AM loading buffer containing probenecid. Incubate for 1 hour at 37°C.[14]

-

Compound Addition and Signal Reading: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject the test compound at various concentrations and continue to record the fluorescence intensity over time (typically 2-3 minutes).

-

Data Analysis:

-

The change in fluorescence (peak signal - baseline) is plotted against the log concentration of the test compound.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression.

-

β-Arrestin Recruitment Assays

Principle: Upon activation, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction is a key step in receptor desensitization and can also initiate G-protein-independent signaling. Assays like the Tango™ assay utilize a reporter gene system that is activated upon the interaction of the GPCR and β-arrestin.[1]

Experimental Workflow: GPCR-Targeted Drug Discovery

Caption: High-level workflow for initial pharmacological characterization.

Chapter 3: Preclinical Profiling - Assessing Drug-like Properties and Safety

A potent and selective compound is of little therapeutic value if it possesses poor pharmacokinetic properties or unforeseen toxicity. Therefore, early in vitro assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and safety is paramount.[2][6][17]

In Vitro ADME Assays

Expertise & Experience in Causality: The aminopiperidine scaffold often contains a basic nitrogen that is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation.[18][19] Therefore, assessing metabolic stability and potential for CYP inhibition is critical. Plasma protein binding is another key parameter, as only the unbound fraction of a drug is pharmacologically active.[15][20]

Trustworthiness through Self-Validation: These assays must be conducted with well-characterized reagents (e.g., pooled human liver microsomes) and include appropriate positive and negative controls to ensure the validity of the results.

3.1.1. Metabolic Stability Assay

Principle: This assay measures the rate at which a compound is metabolized by liver enzymes (typically in the form of liver microsomes). The disappearance of the parent compound over time is monitored by LC-MS/MS.[21][22]

Experimental Protocol: Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability (half-life, intrinsic clearance) of an aminopiperidine compound.

Materials:

-

Pooled human liver microsomes.

-

NADPH (cofactor for CYP enzymes).

-

Phosphate buffer (pH 7.4).

-

Test aminopiperidine compound.

-

Positive control compounds (e.g., midazolam, dextromethorphan).[23]

-

Acetonitrile with an internal standard (for reaction quenching).

-

LC-MS/MS system.

Step-by-Step Methodology:

-

Incubation Setup: In a 96-well plate, pre-warm a mixture of liver microsomes and the test compound (at a low concentration, e.g., 1 µM) in phosphate buffer at 37°C.[23]

-

Reaction Initiation: Start the metabolic reaction by adding NADPH.[21]

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[23]

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound.

-

Data Analysis:

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

-

3.1.2. Cytochrome P450 (CYP) Inhibition Assay

Principle: To assess the potential for drug-drug interactions, this assay determines if the test compound inhibits major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2). This is done by measuring the effect of the test compound on the metabolism of a known CYP-specific probe substrate.

3.1.3. Plasma Protein Binding (PPB) Assay

Principle: Equilibrium dialysis is the gold standard for measuring PPB. The test compound is added to plasma in one chamber of a dialysis unit, which is separated from a buffer-filled chamber by a semi-permeable membrane. At equilibrium, the concentration of the free compound in the buffer chamber is measured and compared to the total concentration in the plasma chamber.[15][20]

In Vitro Safety Pharmacology

Expertise & Experience in Causality: Early identification of potential safety liabilities is crucial. A key concern for many small molecules is the inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias.[19][24] General cytotoxicity is also assessed to ensure the compound's selectivity for its target over general cellular processes.

Trustworthiness through Self-Validation: All safety assays must be performed with positive controls known to elicit the toxic effect being measured (e.g., a known hERG blocker like E-4031).

3.2.1. hERG Channel Inhibition Assay

Principle: Automated patch-clamp electrophysiology is the standard method for assessing hERG liability. This technique directly measures the flow of potassium ions through hERG channels expressed in a cell line in the presence of the test compound.[24]

3.2.2. Cytotoxicity Assays (e.g., MTT or LDH release)

Principle: These assays measure cell viability in the presence of the test compound. The MTT assay measures the metabolic activity of living cells, while the LDH assay measures the release of lactate dehydrogenase from the cytosol of damaged cells, indicating a loss of membrane integrity.[13][25][26]

Preclinical Profiling Workflow

Caption: Key in vitro assays for preclinical drug candidate profiling.

Chapter 4: Understanding the Molecular Mechanisms - Signaling Pathway Analysis

A deep understanding of the signaling pathways modulated by a novel aminopiperidine compound provides a mechanistic basis for its observed pharmacological effects and can help predict in vivo efficacy and potential side effects.

Key Signaling Pathways for Aminopiperidine Targets

-

CCR5 Signaling: C-C chemokine receptor 5 (CCR5) is a GPCR involved in immune cell trafficking. Upon binding its chemokine ligands (e.g., RANTES, MIP-1α/β), CCR5 couples primarily to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. It also activates pathways involving PI3K, MAP kinases, and calcium mobilization, ultimately leading to chemotaxis and inflammatory responses.[7][27][28] Many aminopiperidine-based compounds act as CCR5 antagonists, blocking the entry of HIV into host cells.[7][16]

Caption: Simplified CCR5 signaling pathway.

-

µ-Opioid Receptor (MOR) Signaling: MORs are classical Gi-coupled receptors. Their activation by opioids leads to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels (leading to hyperpolarization), and inhibition of N-type calcium channels (reducing neurotransmitter release).[29] These actions collectively produce potent analgesia. β-arrestin recruitment to the MOR is implicated in tolerance and side effects.[3][30]

-

N-type (CaV2.2) Calcium Channels: These voltage-gated ion channels are crucial for neurotransmitter release at presynaptic terminals.[14][31][32] Aminopiperidine-based N-type channel blockers can inhibit this process, thereby reducing the transmission of pain signals.[14] Their mechanism involves direct occlusion of the channel pore, preventing calcium influx in response to an action potential.[14]

-

Fungal Ergosterol Biosynthesis: This pathway is the target of many antifungal agents. Aminopiperidine compounds can inhibit key enzymes in this pathway, such as sterol C14-reductase and sterol C8-isomerase.[6] This disrupts the integrity of the fungal cell membrane by depleting ergosterol and causing the accumulation of toxic sterol intermediates, ultimately leading to fungal cell death.[9][18]

Sources

- 1. criver.com [criver.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. selvita.com [selvita.com]

- 7. researchgate.net [researchgate.net]

- 8. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 11. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What are N-type calcium channel inhibitors and how do they work? [synapse.patsnap.com]

- 15. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 16. biosynsis.com [biosynsis.com]

- 17. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 18. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 19. benchchem.com [benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. info.mercell.com [info.mercell.com]

- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 23. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 24. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. benchchem.com [benchchem.com]

- 27. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 28. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]

- 29. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 30. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 31. biorxiv.org [biorxiv.org]

- 32. N-type calcium channel - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Use of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol in Cell-Based Assays

Introduction: Unveiling the Potential of a Novel Piperidine Scaffold

The piperidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] Compounds incorporating the 4-hydroxypiperidine motif, in particular, have demonstrated a wide range of biological activities, including antagonism at G-protein coupled receptors (GPCRs) like the histamine H₃ receptor, as well as antifungal and anti-tuberculosis properties.[4][5][6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol in cell-based assays. Given the novelty of this specific molecule, we present a logical, field-proven workflow for its initial characterization. This workflow begins with establishing a non-toxic concentration range and proceeds to the functional evaluation of its potential modulatory effects on GPCR signaling pathways, a common target class for such structures.[9][10] The protocols herein are designed as self-validating systems, emphasizing robust controls and clear causality behind experimental choices to ensure the generation of reliable and reproducible data.

Compound Profile: 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol

| Property | Details |

| Structure | (Structure would be depicted here if publicly available) |

| CAS Number | 1411704-52-3[11] |

| Molecular Formula | C₁₄H₂₂N₂O₂ |

| Molecular Weight | 250.34 g/mol |

| Appearance | Likely a solid at room temperature. |

| Solubility | Initial solubility testing in DMSO is recommended. Many small organic molecules are soluble in DMSO for the preparation of concentrated stock solutions.[12] |

| Storage | Store stock solutions in tightly sealed containers at -20°C or -80°C to preserve compound integrity. Avoid repeated freeze-thaw cycles.[13] |

| Safety | Handle with standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses). Avoid inhalation, ingestion, and contact with skin and eyes.[14][15][16][17] |

PART 1: Foundational Analysis - Cytotoxicity Profiling

Rationale: Before assessing the functional activity of a compound, it is imperative to determine its intrinsic cytotoxicity.[18] A compound that induces cell death will produce confounding results in functional assays that rely on healthy, viable cells. Cytotoxicity assays establish the concentration range over which the compound can be tested without causing significant cell death, thus distinguishing true pharmacological effects from toxicity-induced artifacts.[19] We will describe a protocol based on the measurement of lactate dehydrogenase (LDH) release, a well-established marker for loss of cell membrane integrity.[18]

Experimental Workflow: From Compound Preparation to Functional Insights

The overall workflow is designed to be sequential and logical. First, we establish the compound's safety profile in the chosen cell line. Only then do we proceed to investigate its specific biological function.

Caption: Overall experimental workflow.

Protocol 1: LDH Release Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity by measuring LDH released from cells with damaged membranes.[18]

Materials:

-

HEK293 cells (or other cell line of interest)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

1-(4-Amino-3-propoxyphenyl)piperidin-4-ol

-

DMSO (for stock solution)

-

LDH Cytotoxicity Assay Kit (commercially available)

-

96-well clear-bottom cell culture plates

-

Lysis Buffer (10X, provided in most kits)

-

Positive control for cytotoxicity (e.g., Triton X-100)

Procedure:

-

Cell Seeding:

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve final desired concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as DMSO can be toxic at higher concentrations.[12]

-

Prepare control wells:

-

Vehicle Control: Medium with the same final concentration of DMSO.

-

Maximum LDH Release Control: Treat cells with Lysis Buffer as per the kit manufacturer's instructions (typically 10 µL of 10X Lysis Buffer added 45 minutes before the assay endpoint).[18]

-

Medium Background Control: Wells containing only culture medium.

-

-

Carefully remove the old medium from cells and add 100 µL of the prepared compound dilutions or controls.

-

Incubate the plate for a relevant exposure time (e.g., 24 hours) at 37°C and 5% CO₂.

-

-

LDH Measurement:

-

Following incubation, carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

-

Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of Stop Solution (provided in the kit).

-

Measure the absorbance at 490 nm using a microplate reader.[21]

-

Data Analysis:

-

Subtract the absorbance value of the medium background control from all other values.

-

Calculate the percentage of cytotoxicity using the following formula:[21] % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)] * 100

Data Interpretation:

| % Cytotoxicity | Interpretation |

| < 10% | Compound is considered non-toxic at this concentration. |

| 10-20% | Mild cytotoxicity; use with caution in functional assays. |

| > 20% | Significant cytotoxicity; not suitable for functional assays. |

PART 2: Functional Characterization - GPCR Activity Screening

Rationale: The piperidine scaffold is frequently found in GPCR modulators.[4][7] GPCRs are a major class of drug targets that mediate cellular responses to a vast array of stimuli by activating intracellular signaling pathways, often involving second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺).[9][22] This section provides a protocol to screen 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol for its ability to modulate GPCR activity, using a cAMP accumulation assay as a primary example for Gs or Gi-coupled receptors.

GPCR Signaling Pathway Overview (Gs-Coupled)

This diagram illustrates the canonical signaling pathway for a Gs-coupled GPCR. An agonist binding to the receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP.

Caption: Canonical Gs-coupled GPCR signaling cascade.

Protocol 2: cAMP Accumulation HTRF Assay

This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP levels, a highly sensitive and robust method for screening GPCR activity.[23]

Materials:

-

HEK293 cells stably expressing a Gs-coupled receptor of interest.

-

Complete culture medium.

-

Stimulation Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 500 µM IBMX).

-

1-(4-Amino-3-propoxyphenyl)piperidin-4-ol (test compound).

-

Known reference agonist for the target GPCR.

-

cAMP HTRF Assay Kit (commercially available).

-

384-well low-volume white plates.

Procedure:

A. Agonist Mode Screening:

-

Cell Preparation:

-

Prepare and seed cells into a 384-well plate (e.g., 5,000 cells/well in 5 µL of medium) and incubate overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compound and the reference agonist in Stimulation Buffer at 4X the final concentration.

-

Add 5 µL of the compound dilutions to the appropriate wells.

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection:

-

Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in Lysis Buffer as per the kit protocol.

-

Add 5 µL of the cAMP-d2 solution to each well.

-

Add 5 µL of the anti-cAMP-cryptate solution to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

B. Antagonist Mode Screening:

-

Cell and Compound Pre-incubation:

-

Follow step 1 for cell preparation.

-

Prepare serial dilutions of the test compound (at 4X final concentration) in Stimulation Buffer.

-

Add 5 µL of the test compound dilutions to the wells and incubate for 15-30 minutes at room temperature.

-

-

Agonist Challenge:

-

Prepare the reference agonist at a concentration equal to its EC₈₀ (the concentration that gives 80% of the maximal response) in Stimulation Buffer (at 4X final concentration).

-

Add 5 µL of the EC₈₀ reference agonist to the wells already containing the test compound.

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection and Measurement:

-

Follow steps 3 and 4 from the Agonist Mode protocol.

-

Data Analysis and Interpretation:

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Normalize the data to the vehicle control (0% activity) and the maximal response of the reference agonist (100% activity).

-

Plot the normalized response against the log of the compound concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the potency (EC₅₀ for agonists) or inhibitory affinity (IC₅₀ for antagonists).

-

Agonist: The compound stimulates cAMP production on its own. The potency is defined by its EC₅₀ value.

-

Antagonist: The compound shows no activity on its own but inhibits the cAMP production stimulated by the reference agonist. The affinity is defined by its IC₅₀ value.

References

-

European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

-

Stoddart, L. A., et al. (2015). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

-

Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

-

Drug Target Review. (2024, September 18). The value of GPCR cell-based assays in drug discovery. [Link]

-

Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. [Link]

-

Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

-

Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening. [Link]

-

NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]

-

Scielo. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

-

AAPPTec. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

-

MDPI. (2020, November 29). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]

-

Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

-

SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

-

ResearchGate. (2009, May 29). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

-

PubChem. Piperidin-4-ol. [Link]

-

Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

-

MDPI. (2018, April 19). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. [Link]

-

MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

-

PubMed Central. (2013). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]

-

PubMed Central. (2018, April 19). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. [Link]

-

Frontiers. (2022, January 7). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. [Link]

-

Wikipedia. Piperidine. [Link]

-

PubMed. (2018, April 19). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist. [Link]

-

Royal Society of Chemistry. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

-

ResearchGate. Structure of few bio-active compounds having 3-amino piperidine ring system. [Link]

-

PubMed. (2013, April 15). Piperidin-4-one: the potential pharmacophore. [Link]

-

MDPI. (2025, December 9). Immunomodulatory Effects of a New Ethynylpiperidine Derivative. [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure⁻Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. 1411704-52-3|1-(4-Amino-3-propoxyphenyl)piperidin-4-ol|BLD Pharm [bldpharm.com]

- 12. mdpi.com [mdpi.com]

- 13. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. peptide.com [peptide.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. biocompare.com [biocompare.com]

- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 22. biocompare.com [biocompare.com]

- 23. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Efficacy Testing of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol in Animal Models of Ischemic Stroke

Introduction: Rationale for Investigating 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol in Ischemic Stroke

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and subsequent neurological deficits. The piperidine scaffold, a privileged structure in medicinal chemistry, is a core component of numerous centrally active pharmaceuticals. The compound 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol integrates this piperidine moiety with an aminopropoxyphenyl group, suggesting potential interactions with neuro-modulatory targets. While the precise mechanism of this compound is under investigation, its structural motifs suggest a potential role as a neuroprotective agent. This document outlines a comprehensive framework for evaluating the preclinical efficacy of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol using established and validated animal models of focal cerebral ischemia.

The primary hypothesis to be tested is that post-ischemic administration of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol can mitigate neuronal damage and improve functional outcomes. This will be assessed by examining its effects on infarct volume, neurological deficits, and long-term behavioral recovery in a rodent model of stroke.

Selection of an Appropriate Animal Model: The Middle Cerebral Artery Occlusion (MCAO) Model

The choice of an animal model is critical for the clinical relevance of preclinical findings. For focal ischemic stroke, the Middle Cerebral Artery Occlusion (MCAO) model in rodents (rats or mice) is the most widely used and well-characterized model. It effectively mimics the pathophysiology of a significant proportion of human ischemic strokes.

Advantages of the MCAO Model:

-

Clinical Relevance: The MCAO model reproduces the key features of human ischemic stroke, including an ischemic core and a penumbral region that is potentially salvageable.

-

Reproducibility: When performed by experienced researchers, the model yields consistent infarct volumes and neurological deficits.

-

Translatability: A large body of literature exists for this model, allowing for comparison of new compounds with previously tested agents.

Two primary variations of the MCAO model will be considered:

-

Transient MCAO (tMCAO): Involves temporary occlusion of the MCA, followed by reperfusion. This models the clinical scenario of thrombolysis or thrombectomy.

-

Permanent MCAO (pMCAO): The MCA is permanently occluded, mimicking situations where reperfusion is not achieved.

For initial efficacy screening of a putative neuroprotective agent like 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol, the tMCAO model is often preferred as it allows for the investigation of therapeutic interventions in the context of reperfusion injury, a key contributor to neuronal damage.

Experimental Design and Workflow

A well-structured experimental design is paramount for obtaining robust and interpretable data. The following workflow provides a comprehensive overview of the key stages involved in testing the efficacy of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol.

Figure 1: A comprehensive experimental workflow for evaluating the efficacy of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol in a tMCAO rodent model.

Experimental Groups and Dosing Regimen

The following table outlines a recommended grouping and dosing strategy for an initial efficacy study.

| Group ID | Treatment | Dose (mg/kg) | Route of Administration | N (per group) |

| 1 | Sham | - | - | 10 |

| 2 | Vehicle Control (e.g., Saline or appropriate solvent) | - | Intravenous (IV) | 12 |

| 3 | 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol (Low Dose) | X | Intravenous (IV) | 12 |

| 4 | 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol (Medium Dose) | 2X | Intravenous (IV) | 12 |

| 5 | 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol (High Dose) | 4X | Intravenous (IV) | 12 |

Note: The specific doses (X, 2X, 4X) should be determined from prior pharmacokinetic and toxicity studies. The timing of administration should be clinically relevant, for example, 1-2 hours post-reperfusion.

Detailed Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Surgery

This protocol is adapted from standard procedures and should be performed under aseptic conditions.

Materials:

-

Male Sprague-Dawley rats (280-320g)

-

Isoflurane anesthesia system

-

Heating pad with rectal probe for temperature monitoring

-

Dissecting microscope

-

Micro-surgical instruments

-

4-0 silicone-coated nylon monofilament

-

Sutures

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the rat with 5% isoflurane for induction, and maintain at 1.5-2.0% in a mixture of 70% N₂O and 30% O₂.

-

Maintain core body temperature at 37.0 ± 0.5°C using a heating pad.

-

Shave the ventral neck area and disinfect with povidone-iodine and 70% ethanol.

-

-

Surgical Procedure:

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully dissect the arteries from the surrounding tissue and vagus nerve.

-

Ligate the distal end of the ECA and the CCA.

-

Place a temporary clip on the ICA.

-

Make a small incision in the ECA stump.

-

Introduce the 4-0 silicone-coated nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the MCA (approximately 18-20 mm from the carotid bifurcation).

-

Remove the temporary clip on the ICA.

-

Suture the skin incision.

-

-

Reperfusion:

-

After the desired occlusion time (e.g., 60 minutes), re-anesthetize the animal.

-

Re-open the incision and carefully withdraw the monofilament to allow for reperfusion.

-

Ligate the ECA stump and close the wound.

-

-

Post-Operative Care:

-

Administer subcutaneous saline for hydration.

-

Provide soft, palatable food on the cage floor.

-

Monitor the animals closely for the first 24 hours.

-

Neurological Deficit Scoring

Neurological function should be assessed at 24 hours post-MCAO by a blinded observer using a standardized scoring system.

Bederson Score:

| Score | Observation |

| 0 | No apparent neurological deficit |

| 1 | Forelimb flexion upon lifting the animal by the tail |

| 2 | Decreased resistance to a lateral push (and forelimb flexion) |

| 3 | Unidirectional circling toward the paretic side |

| 4 | Spontaneous circling or severe neurological deficit |

Infarct Volume Measurement (TTC Staining)

This is a terminal procedure typically performed at 48 hours post-MCAO.

Procedure:

-

Deeply anesthetize the animal and euthanize by decapitation.

-

Rapidly remove the brain and place it in a cold brain matrix.

-

Slice the brain into 2 mm coronal sections.

-

Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.

-

Transfer the slices to a 4% paraformaldehyde solution for fixation.

-

Acquire high-resolution images of the stained sections.

-

Using image analysis software (e.g., ImageJ), quantify the infarct area (white) and the total hemispheric area for each slice.

-

Calculate the infarct volume, correcting for edema:

-

Corrected Infarct Volume (%) = [(Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere)] / (Volume of Contralateral Hemisphere) x 100

-

Hypothesized Mechanism of Action and Downstream Analysis

While the primary outcome is efficacy, understanding the mechanism of action of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol is crucial. Based on its structure, a plausible hypothesis is the modulation of N-methyl-D-aspartate (NMDA) receptors, which are key players in excitotoxicity following an ischemic event.

Figure 2: A hypothesized signaling pathway illustrating the potential neuroprotective mechanism of 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol via antagonism of the NMDA receptor, thereby reducing excitotoxicity-induced apoptosis.